molecular formula C12H10BrN3O3 B6983155 3-[[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one

3-[[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one

Cat. No.: B6983155
M. Wt: 324.13 g/mol
InChI Key: DKTGCSHLHUYKQV-UHFFFAOYSA-N
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Description

3-[[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one is a complex organic compound characterized by its bromophenyl and oxadiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one typically involves multiple steps, starting with the formation of the oxadiazole ring followed by the introduction of the bromophenyl group and subsequent reactions to form the oxazolidinone ring. Common reagents and solvents used in these reactions include bromine, hydrazine, and various organic solvents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the bromophenyl group to a more oxidized form.

  • Reduction: : Reduction of the oxadiazole ring or other functional groups.

  • Substitution: : Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Reagents such as hydrogen peroxide, sodium borohydride, and various halogenating agents are commonly used in these reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which may have different biological or chemical properties.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine

In the medical field, derivatives of this compound are being explored for their therapeutic potential. They may be used in the development of new drugs targeting specific diseases.

Industry

In industry, this compound and its derivatives can be used in the production of advanced materials, such as liquid crystals and polymers, which have applications in electronics and other high-tech industries.

Mechanism of Action

The mechanism by which 3-[[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to biological responses, such as inhibition of enzyme activity or modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-[[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one include:

  • 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole

  • Various indole derivatives

Properties

IUPAC Name

3-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O3/c13-9-3-1-2-8(6-9)11-14-10(19-15-11)7-16-4-5-18-12(16)17/h1-3,6H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTGCSHLHUYKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CC2=NC(=NO2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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